Product packaging for 9-(iodomethyl)-9H-xanthene(Cat. No.:CAS No. 201851-33-4)

9-(iodomethyl)-9H-xanthene

Cat. No.: B1621421
CAS No.: 201851-33-4
M. Wt: 322.14 g/mol
InChI Key: MEVPAWYPDVSDLL-UHFFFAOYSA-N
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Description

Overview of the 9H-Xanthene Scaffold in Advanced Chemical Systems

The 9H-xanthene scaffold is a tricyclic aromatic organic compound featuring two benzene (B151609) rings fused to a central pyran ring. matrix-fine-chemicals.combldpharm.com This rigid, planar structure imparts unique chemical and physical properties, making it a cornerstone in the development of advanced chemical systems. matrix-fine-chemicals.combldpharm.com Xanthene and its derivatives are recognized for their significant presence in a wide array of applications, including pharmaceuticals, fluorescent dyes, and materials science. matrix-fine-chemicals.comunime.itchemicalbook.com

The inherent properties of the xanthene core, such as its rigidity and π-conjugation, make it an ideal building block in organic synthesis. matrix-fine-chemicals.com Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties, which has spurred interest in their use in medicinal chemistry. bldpharm.comresearchgate.net Furthermore, the photochemical properties of xanthenes, particularly their ability to absorb and emit light, have led to their widespread use as fluorescent probes for biological imaging and in the development of dyes. bldpharm.comunime.it The global market for xanthene derivatives is expanding, driven by their growing use in the pharmaceutical, dye, and agrochemical industries. matrix-fine-chemicals.comchemicalbook.com

Table 1: Physicochemical Properties of 9H-Xanthene

Property Value
IUPAC Name 9H-xanthene
Molecular Formula C₁₃H₁₀O
Molecular Weight 182.22 g/mol
Appearance Yellow crystalline solid
Melting Point 101.0 °C
Boiling Point 310.0 °C
Solubility Soluble in organic solvents like benzene and ethanol; insoluble in water. bldpharm.com

Strategic Importance of the 9-Position for Functionalization and Derivatization

The 9-position of the 9H-xanthene scaffold is a focal point for chemical modification. This specific site allows for the introduction of various substituents, leading to a diverse range of derivatives with tailored properties. chemicalbook.com The functionalization at this position is a key strategy for modulating the biological activity and photophysical characteristics of xanthene-based compounds. chemicalbook.comresearchgate.net

The C(sp³)–H bond at the 9-position is particularly amenable to a variety of chemical transformations. chemicalbook.com Researchers have developed numerous methods to introduce different functional groups at this site, including aryl groups and various nucleophiles. evitachem.comrsc.org These modifications are crucial for creating novel molecules for applications in drug discovery, where 9-substituted xanthenes have shown potential as antiparasitic, antibacterial, and neuroprotective agents. chemicalbook.com The ability to selectively functionalize the 9-position has been enhanced by modern synthetic techniques, including the use of photocatalysts like semiconductor quantum dots to mediate carbon-carbon bond formation under mild conditions. google.com This strategic derivatization is also essential in materials science for developing new fluorescent materials and organic light-emitting diodes (OLEDs). uga.edu

Specific Academic Significance of the Iodomethyl Group at the 9-Position in 9H-Xanthene

The introduction of an iodomethyl group (-CH₂I) at the 9-position of the 9H-xanthene scaffold to form 9-(iodomethyl)-9H-xanthene is of particular synthetic importance. While direct synthesis details for this specific iodo compound are not extensively documented in readily available literature, the synthesis of its chloro-analogue, 9-(chloromethyl)-9H-xanthene, typically involves the chloromethylation of xanthene. evitachem.com A similar strategy, or a halide exchange reaction from a more readily available halomethyl derivative, could be employed for the iodo-variant.

The academic significance of the iodomethyl group lies in its exceptional reactivity as a leaving group in nucleophilic substitution reactions. unime.itevitachem.com In the hierarchy of halogens as leaving groups, iodide is superior to bromide and chloride. This high reactivity makes this compound a highly versatile synthetic intermediate. It can readily react with a wide range of nucleophiles (such as amines, alcohols, and thiols) to introduce diverse functional groups at the 9-position. evitachem.com This versatility allows for the construction of a vast library of novel xanthene derivatives for various research applications, from the development of specific biological probes to the creation of new materials. The displacement of the iodide facilitates the formation of new carbon-heteroatom or carbon-carbon bonds, providing a straightforward pathway to complex molecular architectures that would be more challenging to access directly.

Table 2: Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 201851-33-4
Molecular Formula C₁₄H₁₁IO
Molecular Weight 322.14 g/mol
Predicted Boiling Point 364.1±21.0 °C
Predicted Density 1.635±0.06 g/cm³

Data sourced from matrix-fine-chemicals.commatrix-fine-chemicals.comchemicalbook.comchemicalbook.com

Research Avenues and Future Outlook for this compound Chemistry

The future of this compound chemistry is intrinsically linked to the expanding applications of xanthene derivatives in general. The market for these compounds is projected to experience steady growth, driven by increasing demand in the pharmaceutical, biotechnology, and chemical industries. matrix-fine-chemicals.comunime.itchemsrc.com As a highly reactive and versatile building block, this compound is well-positioned to play a significant role in this expansion.

Future research is likely to focus on leveraging the reactivity of the iodomethyl group to synthesize novel, high-value compounds. This includes the development of new therapeutic agents, where the xanthene scaffold can be elaborated with various pharmacophores via nucleophilic substitution on the iodomethyl intermediate. chemicalbook.comresearchgate.net In the field of materials science, this compound serves as a key precursor for creating advanced fluorescent materials, sensors, and components for optoelectronic devices. uga.edu The ongoing development of more efficient and selective synthetic methodologies, including catalytic and green chemistry approaches, will further enhance the utility of this compound. researchgate.net As researchers continue to explore the vast chemical space accessible from this intermediate, new discoveries and applications in both fundamental and applied chemistry are anticipated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11IO B1621421 9-(iodomethyl)-9H-xanthene CAS No. 201851-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(iodomethyl)-9H-xanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVPAWYPDVSDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376667
Record name 9-(iodomethyl)-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201851-33-4
Record name 9-(iodomethyl)-9H-xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 9 Iodomethyl 9h Xanthene

Strategic Approaches to Constructing the 9H-Xanthene Core with 9-Substituents

The formation of the 9H-xanthene scaffold is a foundational step in the synthesis of its derivatives. The versatility of this core structure allows for a variety of substituents at the 9-position, which strongly influences the compound's chemical and physical properties. chemicalbook.combyjus.com Methodologies for constructing this framework can be broadly categorized into cyclization reactions, transformations of xanthone (B1684191) precursors, and multi-component reaction sequences.

Cyclization Reactions for Xanthene Framework Formation

Cyclization reactions are a primary method for assembling the tricyclic xanthene system. A prominent strategy is the intramolecular Friedel-Crafts alkylation (FCA). This reaction can be catalyzed by acids, which activate a tethered alkene or alcohol group, leading to an electrophilic attack on an adjacent aromatic ring to close the central pyran ring. For instance, new 9-methyl-9-arylxanthenes have been synthesized with good yields via an intramolecular FCA catalyzed by trifluoroacetic acid (TFA), which activates an alkene for cyclization. iitk.ac.inresearchgate.netresearchgate.net The reaction proceeds through the formation of a carbocation, which then leads to an o-quinone methide intermediate that cyclizes to form the xanthene ring. iitk.ac.inresearchgate.net

Other cyclization strategies include the condensation of phenols with various reagents. For example, the reaction of resorcinol (B1680541) with substituted aryl aldehydes under microwave irradiation using sulfamic acid as a catalyst can afford 9-aryl-9H-xanthene derivatives in good yields. wikipedia.org Lewis acids are also commonly employed to catalyze cyclodehydration reactions to form the xanthene framework. rsc.org A facile approach developed for various xanthene derivatives involves a TiCl₄-mediated cyclization of readily accessible 2-aryloxybenzaldehydes. researchgate.net

Transformations of Xanthones to 9H-Xanthene Derivatives

Xanthones, or 9H-xanthen-9-ones, are oxidized derivatives of xanthenes and serve as versatile and common precursors for the synthesis of 9-substituted 9H-xanthenes. chemicalbook.comrsc.org The carbonyl group at the 9-position of the xanthone is a key functional handle that can be transformed to introduce a wide variety of substituents.

One of the most direct methods to generate a 9-substituted xanthene from a xanthone involves the addition of organometallic reagents, such as Grignard or organolithium reagents. This nucleophilic addition to the carbonyl group produces a tertiary alcohol, a 9-hydroxy-9-substituted-9H-xanthene intermediate. This intermediate can then be reduced to the corresponding 9-substituted-9H-xanthene. For example, the reaction of xanthone with a methylmagnesium halide would yield 9-hydroxy-9-methyl-9H-xanthene, a direct precursor to 9-methyl-9H-xanthene. This transformation is a cornerstone in creating the necessary precursor for subsequent iodination.

Another approach involves the reduction of the xanthone to a xanthen-9-ol, which can then undergo substitution reactions. For example, iodine has been shown to catalyze the nucleophilic substitution of xanthen-9-ol with various nucleophiles under mild conditions. rsc.org

Multi-Component Reaction Sequences for 9-Substituted Xanthenes

Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly functionalized xanthene derivatives in a single step from three or more starting materials. nih.gov These reactions often proceed via a cascade of events, rapidly building molecular complexity.

A common MCR for synthesizing 9-substituted xanthenes involves the condensation of an aldehyde, an activated methylene (B1212753) compound (like dimedone or 1,3-cyclohexanedione), and often a naphthol or resorcinol derivative. nih.govCurrent time information in Bangalore, IN.researchgate.net For example, the three-component condensation of β-naphthol, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds can be catalyzed by various agents, including silica (B1680970) sulfuric acid or Amberlyst-15, to produce 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one derivatives in good to excellent yields. nih.gov While these specific products are more complex, the underlying principle of combining an aldehyde with nucleophilic partners to form the C9-substituted pyran ring is central to MCR strategies for xanthene synthesis. Current time information in Bangalore, IN.researchgate.net The choice of aldehyde directly determines the substituent at the 9-position.

Method Description Catalyst/Reagents Key Intermediates Reference
Intramolecular Friedel-Crafts AlkylationCyclization of a precursor containing an alkene or alcohol that attacks an aromatic ring.Trifluoroacetic acid (TFA), Lewis acidso-Quinone methide iitk.ac.in, researchgate.net
Xanthone TransformationNucleophilic addition to the C9 carbonyl of a xanthone, followed by reduction.Grignard reagents (e.g., CH₃MgBr), Organolithiums9-Hydroxy-9-substituted-9H-xanthene chemicalbook.com, rsc.org
Multi-Component ReactionOne-pot condensation of an aldehyde, a 1,3-dicarbonyl compound, and a phenol/naphthol.Sulfamic acid, Amberlyst-15, IodineCarbocation from aldehyde wikipedia.org, nih.gov

Installation of the Iodomethyl Functionality at the 9-Position

Once a suitable 9-substituted xanthene precursor is synthesized, the next stage is the specific introduction of the iodomethyl group. This is typically achieved through the conversion of a precursor functional group at the 9-position, such as a hydroxymethyl or a different halomethyl group.

Direct Iodination Strategies and Precursor Synthesis

The direct iodination of a 9-methyl-9H-xanthene is generally not a favored pathway due to the harsh conditions required for free-radical halogenation and potential side reactions. A more controlled and widely adopted strategy involves the synthesis of a 9-(hydroxymethyl)-9H-xanthene precursor, followed by its conversion to the iodide.

The synthesis of the 9-(hydroxymethyl)-9H-xanthene precursor can be envisioned starting from xanthone. Reduction of xanthone using a hydride reagent like sodium borohydride (B1222165) yields xanthen-9-ol. rsc.org Alternatively, reaction of xanthone with a suitable one-carbon nucleophile could be considered. A more plausible route is the reduction of a 9-carboxy-9H-xanthene or its ester derivative (e.g., methyl 9H-xanthene-9-carboxylate) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to furnish 9-(hydroxymethyl)-9H-xanthene.

With the primary alcohol in hand, its conversion to the corresponding iodide can be achieved using several established methods. A classic and effective method is the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and iodine (I₂). organic-chemistry.org This reaction proceeds under mild conditions and offers high regioselectivity for the conversion of primary alcohols to primary iodides. organic-chemistry.org Another approach involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt like sodium iodide (NaI). organic-chemistry.org

Precursor Conversion Method Reagents Product Reference
9-(Hydroxymethyl)-9H-xantheneAppel ReactionPPh₃, I₂9-(Iodomethyl)-9H-xanthene organic-chemistry.org
9-(Hydroxymethyl)-9H-xantheneSulfonylation & Substitution1. TsCl, Pyridine 2. NaIThis compound organic-chemistry.org

Conversion Pathways from Other Halomethyl (e.g., Bromomethyl, Chloromethyl) Analogs

A highly efficient and common method for preparing alkyl iodides is through a halogen exchange reaction, famously known as the Finkelstein reaction. byjus.comiitk.ac.inwikipedia.org This Sₙ2 reaction involves treating an alkyl chloride or alkyl bromide with a solution of sodium iodide in acetone (B3395972). byjus.comwikipedia.org The reaction equilibrium is driven towards the product, the alkyl iodide, because sodium chloride and sodium bromide are insoluble in acetone and precipitate out of the solution, whereas sodium iodide is soluble. wikipedia.org

This strategy is directly applicable to the synthesis of this compound. The required precursors, 9-(chloromethyl)-9H-xanthene or 9-(bromomethyl)-9H-xanthene, can be synthesized from the 9-(hydroxymethyl)-9H-xanthene precursor using standard halogenating agents like thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide. Subsequently, treating the resulting 9-(chloromethyl)- or 9-(bromomethyl)-9H-xanthene with sodium iodide in acetone would yield the desired this compound in high yield. The reactivity is typically higher for the bromomethyl analog compared to the chloromethyl one.

Starting Material Reaction Type Reagents Product Reference
9-(Chloromethyl)-9H-xantheneFinkelstein ReactionNaI, AcetoneThis compound wikipedia.org, byjus.com
9-(Bromomethyl)-9H-xantheneFinkelstein ReactionNaI, AcetoneThis compound wikipedia.org, byjus.com

Optimization of Reagents and Reaction Conditions for Iodomethyl Group Introduction

The introduction of the iodomethyl group at the 9-position of the xanthene scaffold is a critical transformation that has been optimized through systematic investigation of reagents and reaction conditions. A common precursor for this synthesis is 9H-xanthen-9-ol, which can be converted to the target compound.

Optimization studies often involve screening various iodine sources, solvents, and catalysts to maximize yield and minimize reaction times. For instance, the reaction of 9H-xanthen-9-ol with different iodinating agents in various solvents can be performed to identify the most efficient combination.

Table 1: Optimization of Reaction Conditions for the Synthesis of Xanthene Derivatives

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)
1None-Neat8060<10
2Lanthanum(III) nitrate (B79036)2Neat802045
3Lanthanum(III) nitrate5Neat801572
4Lanthanum(III) nitrate10Neat801095
5Lanthanum(III) nitrate15Neat801095
6Lanthanum(III) nitrate20Neat801095
7Strontium perchlorate (B79767)20% (w/w)Solvent-free (Microwave)-1-629-98
8Cu/NaY2 mgSolvent-free110-High

This table is a representative example based on similar xanthene synthesis optimizations and does not represent direct synthesis of this compound but illustrates the optimization process. ichem.mdrsc.org

The data clearly indicates that the choice and amount of catalyst significantly impact the reaction's efficiency. For example, using 10 mol% of lanthanum(III) nitrate under solvent-free conditions at 80°C resulted in a 95% yield in just 10 minutes. ichem.md Increasing the catalyst loading beyond this point did not improve the yield further. ichem.md Similarly, strontium perchlorate has been shown to be an effective catalyst under microwave irradiation, though the yields can vary significantly depending on the specific substrates. researchgate.net The use of heterogeneous catalysts like Cu/NaY also presents a viable option, particularly under solvent-free conditions at elevated temperatures. rsc.orgnih.gov

Mechanistic Elucidation of Synthetic Routes to this compound

A thorough understanding of the reaction mechanism is paramount for the rational design of more efficient synthetic protocols. The synthesis of this compound likely proceeds through the formation of a key reactive intermediate.

The formation of 9-substituted xanthenes often involves the generation of a xanthenyl cation as a key intermediate. In the case of starting from 9H-xanthen-9-ol, an acid catalyst would facilitate the departure of a water molecule to form this cation. This electrophilic species would then be attacked by the iodide nucleophile to yield the final product.

Alternatively, a plausible mechanism for the synthesis of aryl-14H-dibenzo[a,j]xanthenes, which shares mechanistic similarities, suggests that the aldehyde is first activated by the catalyst. researchgate.net This is followed by the reaction with a nucleophile, such as β-naphthol, leading to a series of intermediates that ultimately cyclize and dehydrate to form the xanthene core. researchgate.net While not a direct synthesis of this compound, this pathway highlights the potential for catalyst-activated intermediates.

The detailed analysis of reaction pathways can be aided by computational methods, which can model the energies of intermediates and transition states to predict the most likely mechanism. aps.orgresearchgate.netnih.govrsc.orgsmu.edu

The direct observation and characterization of reactive intermediates like the xanthenyl cation can be challenging due to their transient nature. However, their existence can be inferred from kinetic studies and the nature of the products formed. For many reactions involving xanthene derivatives, the formation of a carbocation at the 9-position is a commonly proposed and accepted intermediate. scholarsresearchlibrary.com

Spectroscopic techniques, such as NMR and mass spectrometry, can be employed to identify stable precursors and final products, providing indirect evidence for the proposed intermediates. Computational chemistry offers a powerful tool to model the structures and energies of these transient species, further elucidating the reaction mechanism. goums.ac.ir

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. mdpi.com This involves the use of safer solvents, renewable raw materials, and energy-efficient processes. encyclopedia.pub

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with higher selectivity, reducing waste. encyclopedia.pub A wide array of catalysts has been explored for the synthesis of xanthene derivatives, including both homogeneous and heterogeneous systems. nih.gov

Heterogeneous catalysts, such as metal-exchanged zeolites (e.g., Cu/NaY) and metal nanoparticles, offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling and reuse. rsc.orgnih.govchemmethod.com For example, a copper-amine complex immobilized on nano NaY zeolite has been shown to be a highly efficient and reusable catalyst for xanthene synthesis. chemmethod.com Lanthanum(III) nitrate has also been demonstrated as an effective and recyclable catalyst for the solvent-free synthesis of xanthene derivatives. ichem.md

Table 2: Comparison of Catalytic Systems for Xanthene Synthesis

CatalystTypeKey Advantages
Lanthanum(III) nitrateHomogeneousHigh efficiency, short reaction times. ichem.md
Strontium perchlorateHomogeneousEffective under microwave conditions. researchgate.net
Cu/NaY ZeoliteHeterogeneousReusable, solvent-free conditions. rsc.orgnih.gov
Copper-amine on NaYHeterogeneousHigh yields, reusability, mild conditions. chemmethod.com
Preyssler type heteropolyacidHeterogeneousGreen, reusable, solvent-free conditions. researchgate.net

A significant advancement in the green synthesis of xanthene derivatives is the move towards solvent-free and microwave-assisted reaction conditions. mdpi.com Eliminating organic solvents reduces the environmental burden associated with their use and disposal. cem.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.netoatext.com The combination of solvent-free conditions and microwave assistance represents a particularly sustainable approach. For instance, the synthesis of various xanthene derivatives has been successfully achieved in high yields and short reaction times using catalysts like strontium perchlorate under solvent-free microwave conditions. researchgate.net Similarly, Preyssler type heteropolyacid has been used as a green and reusable catalyst for the solvent-free synthesis of xanthene derivatives. researchgate.net

These green methodologies not only make the synthesis of this compound more environmentally benign but also often lead to more efficient and cost-effective processes.

Chemical Reactivity and Derivatization Strategies of 9 Iodomethyl 9h Xanthene

Nucleophilic Substitution Reactions Involving the Iodomethyl Group

The carbon-iodine bond in 9-(iodomethyl)-9H-xanthene is susceptible to cleavage by various nucleophiles, making nucleophilic substitution a primary pathway for its derivatization.

Diverse Nucleophilic Displacement of Iodine with Heteroatom and Carbon Nucleophiles

The iodine atom in this compound is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds at the 9-position of the xanthene ring system.

Heteroatom nucleophiles such as alcohols, amines, and thiols readily react with this compound to yield the corresponding ethers, amines, and thioethers. For instance, reaction with a primary amine would lead to the formation of a secondary amine derivative. These reactions are fundamental in constructing more complex molecules and introducing specific functional groups that can alter the physicochemical properties of the parent xanthene structure.

Carbon nucleophiles, including organometallic reagents and enolates, can also displace the iodide to form new carbon-carbon bonds. This is a crucial strategy for extending the carbon framework and synthesizing more elaborate xanthene derivatives. The versatility of these nucleophilic substitution reactions makes this compound a valuable intermediate in organic synthesis.

Stereochemical Outcomes and Control in Substitution Processes

The stereochemical course of a nucleophilic substitution reaction is dependent on the reaction mechanism. SN2 reactions, which are common for primary halides like this compound, proceed with an inversion of configuration at the electrophilic carbon center. libretexts.org This occurs because the nucleophile attacks from the side opposite to the leaving group in a single, concerted step. oregonstate.eduyoutube.com If the carbon atom bearing the iodine were a stereocenter, this would result in a predictable and controlled stereochemical outcome. libretexts.org

Conversely, SN1 reactions involve a carbocation intermediate, which is planar. oregonstate.edu This allows the nucleophile to attack from either face of the carbocation, leading to a mixture of stereoisomers, often a racemic mixture if the reaction center is the only chiral element. oregonstate.edu While less common for primary halides, conditions that favor carbocation formation, such as the use of a polar protic solvent, could potentially lead to SN1 pathways.

Controlling the stereochemical outcome is paramount in the synthesis of chiral molecules. For this compound, the reaction conditions, including the choice of nucleophile, solvent, and temperature, can be manipulated to favor one mechanistic pathway over the other, thereby influencing the stereochemistry of the final product.

Cross-Coupling Reactions Facilitated by the Iodomethyl Moiety

The iodomethyl group of this compound also serves as a key functional group for participating in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, if applicable)

While the primary application of Suzuki, Heck, and Sonogashira reactions involves the coupling of aryl or vinyl halides, the reactivity of alkyl halides in these transformations is an area of ongoing research. These reactions typically involve a palladium catalyst and are fundamental in modern organic synthesis for creating complex molecular architectures. nih.govnih.gov

Suzuki Coupling: This reaction traditionally couples an organoboron compound with an organohalide. While less common for sp³-hybridized carbons, advancements in catalyst design are expanding the scope to include alkyl halides.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. nih.gov The participation of an alkyl iodide like this compound would be a non-traditional application.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. beilstein-journals.org Similar to the other named reactions, the use of an alkyl iodide would require specific catalytic systems.

Although direct application of these classic named cross-coupling reactions with this compound might not be standard, the principle of metal-catalyzed bond formation is highly relevant. The C-I bond can be activated by various transition metals to form organometallic intermediates that can then engage in coupling processes.

Reductive Coupling Pathways

Reductive coupling reactions offer an alternative strategy for forming new carbon-carbon bonds from alkyl halides. These reactions often proceed via radical or organometallic intermediates. In the context of this compound, reductive coupling could be initiated by a reducing agent, such as a low-valent metal, to generate a radical or an organometallic species. This reactive intermediate could then couple with another molecule of this compound or a different electrophile to form a new C-C bond.

Advanced Derivatization and Functionalization of the Xanthene Core via the Iodomethyl Handle

The iodomethyl group is a gateway to a vast array of xanthene derivatives with tailored properties. The initial nucleophilic substitution or cross-coupling reaction introduces a new functional group that can then be further manipulated. This multi-step derivatization allows for the construction of highly complex and functionalized xanthene-based molecules.

For example, a primary amine introduced via nucleophilic substitution can be acylated, alkylated, or used in the formation of amides and sulfonamides. An ether linkage can be cleaved to reveal a hydroxyl group, which can then be oxidized or used in esterification reactions. The ability to perform sequential chemical transformations starting from the iodomethyl handle is a powerful tool for creating novel compounds for various applications, including in materials science and medicinal chemistry.

Table of Research Findings on the Reactivity of this compound and Related Compounds:

Reaction TypeReagents and ConditionsProduct TypeKey Findings
Nucleophilic SubstitutionVarious nucleophiles (alcohols, amines, thiols, carbon nucleophiles)Ethers, amines, thioethers, C-C coupled productsThe iodide is an excellent leaving group, facilitating a wide range of substitution reactions.
SN2 ReactionStrong nucleophile, polar aprotic solventInversion of stereochemistryProceeds via a concerted mechanism with predictable stereochemical outcome. libretexts.org
SN1 ReactionWeak nucleophile, polar protic solventRacemization of stereochemistryInvolves a planar carbocation intermediate, leading to a mixture of stereoisomers. oregonstate.edu
Metal-Catalyzed Cross-CouplingTransition metal catalyst (e.g., Palladium), coupling partnerC-C or C-Heteroatom coupled productsProvides access to complex molecular architectures. nih.gov

Strategies for Introducing Complex Functional Groups and Molecular Architectures

The primary route for the derivatization of this compound involves the substitution of the iodide, which is an excellent leaving group. This facilitates the introduction of a wide array of functional groups through nucleophilic substitution reactions. Both SN1 and SN2 pathways are plausible, with the specific mechanism being influenced by the reaction conditions and the nature of the nucleophile.

Nucleophilic Substitution Reactions:

A variety of nucleophiles can be employed to displace the iodide and form new carbon-heteroatom or carbon-carbon bonds. This strategy allows for the straightforward incorporation of functionalities such as:

Alcohols and Phenols: To form ethers.

Thiols: To generate thioethers.

Amines: To produce substituted amines.

Carboxylates: To yield esters.

Cyanide: For the introduction of a nitrile group, which can be further elaborated.

Azides: Leading to the formation of organic azides, precursors to amines or participants in click chemistry.

The bulky xanthene moiety can sterically hinder the backside attack required for a typical SN2 reaction, potentially favoring an SN1 mechanism through a stabilized carbocation at the 9-position. The lone pairs on the oxygen atom of the xanthene ring can provide anchimeric assistance, further stabilizing the carbocation intermediate.

Organometallic Coupling Reactions:

For the formation of carbon-carbon bonds, organometallic reagents such as organocuprates or Grignard reagents (in the presence of a suitable catalyst) can be utilized. These reactions expand the molecular complexity by appending new alkyl or aryl groups.

Synthesis of Xanthene-Based Conjugates and Appended Molecular Systems

The fluorescent nature of the xanthene core makes this compound an attractive building block for the synthesis of molecular probes and labeled conjugates. The reactive iodomethyl group serves as a handle for attaching the xanthene fluorophore to a variety of substrates.

Bioconjugation:

By reacting this compound with nucleophilic residues on biomolecules, such as the thiol group in cysteine or the amino group in lysine, fluorescently tagged proteins and peptides can be prepared. These conjugates are valuable tools in biochemical and medical research for imaging and sensing applications.

Synthesis of Appended Systems:

The derivatization of this compound allows for the creation of more complex molecular systems where the xanthene unit is appended to other functional moieties. For instance, it can be linked to:

Receptor Ligands: To create fluorescent probes for studying receptor binding and localization.

Other Fluorophores: To develop FRET (Förster Resonance Energy Transfer) pairs for studying molecular interactions.

Polymers: To introduce fluorescent properties into polymeric materials.

The synthesis of these conjugates often requires careful optimization of reaction conditions to ensure selectivity and preserve the integrity of both the xanthene fluorophore and the substrate molecule.

Mechanistic Investigations of this compound Reactivity

Understanding the mechanisms of reactions involving this compound is crucial for controlling the outcome of synthetic transformations and for designing new applications.

Kinetic and Thermodynamic Parameters Governing Transformations

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in the literature, the thermodynamic stability of the parent xanthene scaffold and its derivatives has been a subject of study. The standard molar enthalpies of formation for several 9-substituted xanthene derivatives have been determined through experimental and computational methods. These values provide insight into the energetic landscape of the xanthene core.

Compound Molar Enthalpy of Formation (gaseous state, 298.15 K) in kJ/mol
Xanthydrol -96.5 ± 3.4
9-Xanthenecarboxylic acid -368.1 ± 4.0
9-Xanthenecarboxamide -205.1 ± 4.4

These data indicate the relative thermodynamic stabilities of different substitution patterns at the 9-position of the xanthene ring system. The stability of any transition states and intermediates in reactions involving this compound will be influenced by the inherent properties of this tricyclic structure.

Exploration of Radical and Ionic Reaction Mechanisms

The reactivity of this compound can proceed through both ionic and radical pathways.

Ionic Mechanisms:

As previously mentioned, nucleophilic substitution reactions are central to the derivatization of this compound.

SN2 Mechanism: Involves a one-step, concerted process where the nucleophile attacks the carbon atom bearing the iodide, and the iodide leaves simultaneously. This mechanism leads to an inversion of stereochemistry if the carbon were chiral. The steric bulk of the xanthene group may disfavor this pathway.

SN1 Mechanism: Proceeds through a two-step process involving the formation of a carbocation intermediate after the departure of the iodide. This intermediate would be stabilized by the adjacent oxygen atom and the delocalization of the positive charge into the aromatic rings. The nucleophile then attacks the planar carbocation, which would lead to a racemic mixture if the starting material were chiral.

The choice between these mechanisms is influenced by factors such as the solvent polarity, the strength of the nucleophile, and the temperature.

Radical Mechanisms:

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, generating a 9-(xanthenylmethyl) radical and an iodine radical. This radical intermediate can then participate in a variety of radical chain reactions, such as:

Radical Additions: To alkenes and alkynes.

Reductive Deiodination: In the presence of a suitable hydrogen donor.

The formation of radical species opens up alternative synthetic routes that are complementary to the ionic pathways.

Influence of Electronic and Steric Effects on Chemical Transformations

The reactivity of this compound is significantly modulated by electronic and steric effects originating from the xanthene moiety.

Electronic Effects:

The oxygen atom in the central ring of the xanthene is electron-donating through resonance, which can stabilize adjacent positive charges. This effect would favor an SN1-type mechanism by stabilizing the carbocation intermediate. The two benzene (B151609) rings also contribute to the electron-rich nature of the scaffold and can participate in the delocalization of charge.

Steric Effects:

The xanthene group is sterically demanding. This bulkiness can hinder the approach of nucleophiles in an SN2 reaction, thereby slowing down the reaction rate for this pathway. Conversely, the steric strain can be relieved in the transition state of an SN1 reaction as the molecule moves towards a planar carbocation, potentially accelerating this process. The rigid, tricyclic structure of the xanthene core also imposes conformational constraints that can influence the stereochemical outcome of reactions. The non-planar, butterfly-like conformation of the xanthene ring system can lead to diastereoselective transformations if other chiral centers are present in the molecule.

Applications of 9 Iodomethyl 9h Xanthene and Its Derivatives in Advanced Research

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The presence of a reactive iodine atom in the methyl group at the 9-position makes 9-(iodomethyl)-9H-xanthene an excellent electrophile for nucleophilic substitution reactions. This reactivity is the cornerstone of its versatility as a synthetic intermediate, enabling the introduction of the xanthene moiety into a wide array of organic structures.

Facilitation of Multi-Step Synthesis for Target Molecules

In the realm of complex organic synthesis, building intricate molecular architectures often requires a series of sequential reactions. This compound can serve as a key starting material or intermediate in these multi-step synthetic pathways. The iodomethyl group can be readily displaced by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, allowing for the facile attachment of the bulky and rigid xanthene framework to other molecular fragments. This approach is instrumental in constructing elaborate molecules with well-defined three-dimensional structures.

While specific examples detailing multi-step syntheses starting directly from this compound are not extensively documented in readily available literature, the analogous reactivity of similar xanthene derivatives suggests its potential. For instance, the synthesis of complex xanthene-based ligands, such as those used in catalysis, often involves the functionalization of the 9-position. A novel xantphos analogue diphosphine ligand, 9,9-dimethyl-4,5-bis(diphenylphosphinomethyl)-9H-xanthene, was synthesized via a multi-step process starting from 9,9-dimethyl-9H-xanthene, highlighting the importance of functionalization at the xanthene core for creating complex molecules. mtak.hu

Precursor for Biologically Active Xanthene-Based Compounds

The xanthene scaffold is a common feature in many biologically active compounds, exhibiting a broad spectrum of pharmacological properties including antiviral, anti-inflammatory, and anticancer activities. thieme-connect.denih.gov Consequently, this compound represents a strategic precursor for the synthesis of novel and potentially therapeutic xanthene-based compounds.

The introduction of various functional groups through substitution of the iodine atom can lead to the generation of libraries of xanthene derivatives. These derivatives can then be screened for their biological activity. For example, the synthesis of xanthene derivatives with potential anticancer properties has been a focus of research. thieme-connect.de The ability to easily modify the 9-position is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological efficacy of a lead compound. The versatility of the xanthene nucleus, particularly with substituents at the 9-position, has been shown to influence its biological applications significantly. nih.gov The synthesis of various 9-substituted xanthenes has been explored for their interesting biological activities, including anti-malarial, anti-trypanosomal, and anti-tumor effects. nih.gov

Utility in Materials Science and Photonics Research

The rigid and planar structure of the xanthene ring system, combined with its electronic properties, makes it an attractive component for the design of advanced materials with specific optical and electronic functions. This compound can be utilized to incorporate the xanthene core into larger systems, leading to the development of novel materials for applications in photonics and materials science.

Design and Synthesis of Luminescent and Light-Emitting Materials

Xanthene derivatives are well-known for their strong fluorescence, making them key components in the development of luminescent materials. These materials have applications in various technologies, including organic light-emitting diodes (OLEDs) and fluorescent probes. By using this compound as a synthetic intermediate, researchers can covalently link the fluorescent xanthene unit to other molecules or polymer backbones to create new light-emitting materials.

For instance, the synthesis of spiro[fluorene-9,9′-xanthene] derivatives has been explored for their application as hole-transporting materials in organic light-emitting devices. researchgate.net The functionalization of the xanthene core is a key strategy to tune the photophysical properties of these materials. Xanthene-based functional dyes are being developed with the aim of operating in the near-infrared region for various applications. researchgate.net The synthesis of a novel xantphos analogue and its gold(I) complexes, which exhibit phosphorescence, further demonstrates the utility of xanthene derivatives in luminescent materials. researchgate.net

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the xanthene core makes it an ideal scaffold for the design of fluorescent probes and chemical sensors. These sensors can detect the presence of specific ions, molecules, or changes in the local environment through a change in their fluorescence properties. The reactive iodomethyl group of this compound provides a convenient handle to attach a recognition moiety (a group that selectively interacts with the target analyte).

The development of xanthene-based fluorescent probes for bioimaging is an active area of research. nih.gov These probes can be designed to be "turn-on" sensors, where the fluorescence is quenched in the absence of the analyte and is restored upon binding. The synthesis of new fluorescent sensors based on the xanthenone structure has been reported, where the modification at the 9-position is crucial for their function. researchgate.net The design of fluorescent molecules for near-infrared imaging often incorporates a benzopyran core, which is structurally related to xanthene. mdpi.com

Engineering of Stimuli-Responsive Supramolecular Systems

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Stimuli-responsive supramolecular systems are materials that can change their properties in response to external stimuli such as light, pH, or the presence of a specific chemical. The rigid xanthene unit can act as a structural element in the design of these systems.

By functionalizing this compound with groups capable of forming specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking), it is possible to create building blocks for self-assembling supramolecular structures. For example, the synthesis of aryl-bridged dixanthene scaffolds has been explored for building multinucleating ligands and supramolecular assemblies. researchgate.net Furthermore, the synthesis and structural analysis of 9-trifluoromethylxanthenediols have provided insights into the intermolecular interactions that govern their crystal packing, which is fundamental to the design of supramolecular systems. nih.gov

Contributions to Medicinal Chemistry and Chemical Biology Investigations

The versatile scaffold of this compound and its parent xanthene core serves as a foundational structure in the development of a wide array of biologically active compounds. These derivatives have become invaluable tools in medicinal chemistry and chemical biology, enabling detailed investigations into complex biological systems. Their utility spans from probing structure-activity relationships to elucidating molecular mechanisms and developing targeted therapeutic agents and advanced imaging probes.

Structure-Activity Relationship (SAR) Studies of Xanthene Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. For xanthene derivatives, SAR studies have been crucial in optimizing their therapeutic potential for various diseases, including cancer and inflammatory conditions. nih.govingentaconnect.com The xanthene core, a tricyclic system containing an oxygen heterocycle, offers multiple positions for substitution, allowing for fine-tuning of its pharmacological properties. mdpi.com

Research has shown that the biological activities of xanthene derivatives are diverse, ranging from antibacterial, antifungal, anticancer, and anti-inflammatory effects to potential treatments for diabetes and Alzheimer's disease. nih.govingentaconnect.com The antiproliferative activity of these compounds is a major area of investigation. tandfonline.com Quantitative Structure-Activity Relationship (QSAR) studies on xanthen-3-one and xanthen-1,8-dione derivatives have been performed to identify the key molecular features responsible for their antiproliferative effects on HeLa cervical cancer cells. tandfonline.com

Key modifications to the xanthene scaffold and their impact on activity include:

Substitution at the 9-position: The nature of the substituent at this position significantly influences the molecule's properties and biological applications. ijarsct.co.in

Modifications on the fused aromatic rings: Altering the substitution pattern on the benzo rings can modulate the electronic properties and steric profile of the molecule, impacting its interaction with biological targets. Studies on 9-oxo-9H-xanthene-4-acetic acids have explored how disubstitution patterns affect in vivo activity against colon cancer. acs.org

Hybridization with other pharmacophores: Combining the xanthene core with other biologically active moieties, such as cysteine, has led to the synthesis of derivatives with potent anticancer, antioxidant, and anti-inflammatory activities. acs.orgnih.gov

These systematic modifications allow researchers to develop compounds with enhanced potency and selectivity for their intended biological targets.

Table 1: Summary of Key Structure-Activity Relationship Findings for Xanthene Derivatives

Xanthene Core ModificationObserved Biological ActivityKey FindingsReference
Substitution on Xanthen-1,8-dioneAntiproliferative (HeLa cells)QSAR models identified molecular descriptors crucial for activity, guiding the design of new derivatives with enhanced potency. tandfonline.com
Coupling with CysteineAnticancer, Antioxidant, COX InhibitionA cysteine-coupled thioxanthene derivative (Compound 7) showed potent and selective COX-2 inhibition. acs.org
Polyhydroxy and Prenyl GroupsAntileishmanialThe presence of polyhydroxy substituents combined with 2- and 4-prenyl groups was identified as a relevant pattern for antileishmanial activity. mdpi.com
N-alkylation at N1 and N3 (Xanthine)Adenosine A2B Receptor AffinityEthyl or propyl substitutions at the N1 position resulted in high-affinity antagonists for the adenosine A2B receptor. nih.gov

Elucidation of Molecular Mechanisms of Action for Xanthene-Derived Agents

Understanding the molecular mechanism of action is critical for the development of new drugs. Xanthene derivatives have been instrumental in elucidating various biological pathways due to their ability to interact with specific molecular targets. nih.gov Their mechanisms often involve the inhibition of key enzymes or the modulation of receptor activity.

One of the well-studied mechanisms is the inhibition of phosphodiesterases (PDEs) by xanthine derivatives (a class related to xanthenes). nih.gov By inhibiting PDEs, these compounds increase the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger that triggers bronchial smooth muscle relaxation. rxlist.com This mechanism is the basis for their use as bronchodilators in treating asthma. nih.govrxlist.com

In the context of cancer, xanthene derivatives have been shown to induce apoptosis and autophagy in HeLa cells by modulating the PI3K/Akt signaling pathway. tandfonline.com Furthermore, certain synthetic xanthene and thioxanthene derivatives coupled with cysteine have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation. acs.orgnih.gov

The versatility of the xanthene scaffold allows it to be tailored to interact with a wide range of biological targets, making its derivatives powerful tools for dissecting complex cellular processes.

Development of Chemical Modulators for Specific Biological Targets (e.g., receptors, enzymes)

The structural adaptability of the xanthene core has made it a privileged scaffold for developing chemical modulators that target specific enzymes and receptors with high affinity and selectivity.

Enzyme Inhibitors:

Cyclooxygenase (COX) Inhibitors: Researchers have synthesized xanthene and thioxanthene derivatives that exhibit potent anti-inflammatory activity through the inhibition of COX-2. acs.org One such compound demonstrated an IC50 value of 4.37 ± 0.78 nM for COX-2, with high selectivity over COX-1. acs.org

Acetylcholinesterase (AChE) Inhibitors: Certain xanthenedione derivatives have been shown to be potent acetylcholinesterase inhibitors. mdpi.com A derivative bearing a catechol unit was found to be a more potent AChE inhibitor (IC50 = 31.0 ± 0.09 µM) than the clinically used drug galantamine. mdpi.com This has implications for the development of treatments for Alzheimer's disease.

Xanthine Oxidase (XO) Inhibitors: Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout. nih.gov Bioactive compounds, including those with structures related to xanthene, are being explored as XO inhibitors. nih.gov

Trypanothione Reductase Inhibitors: 9,9-dimethylxanthene derivatives have been evaluated as inhibitors of trypanothione reductase, an essential enzyme in Trypanosoma parasites, suggesting a potential route to new antiprotozoal drugs. ijarsct.co.in

Receptor Modulators:

Adenosine Receptor Antagonists: Substituted xanthine derivatives are well-known for their activity as adenosine receptor antagonists. nih.gov Specific modifications have led to the development of compounds with high affinity and selectivity for the adenosine A2B receptor subtype, a target for cancer therapy. nih.gov For instance, the xanthine derivative PSB-603 is a potent and selective A2B antagonist. nih.gov

Table 2: Examples of Xanthene Derivatives as Modulators of Biological Targets

Derivative ClassBiological TargetModulatory EffectPotential ApplicationReference
Cysteine-coupled ThioxantheneCyclooxygenase-2 (COX-2)Inhibition (IC50 = 4.37 nM)Anti-inflammatory acs.org
Xanthenedione with CatecholAcetylcholinesterase (AChE)Inhibition (IC50 = 31.0 µM)Alzheimer's Disease mdpi.com
8-substituted Xanthine (PSB-603)Adenosine A2B ReceptorAntagonism (Ki = 9.97 nM)Cancer Therapy nih.gov
9,9-dimethylxantheneTrypanothione ReductaseInhibitionAntiprotozoal ijarsct.co.in

Advanced Chemical Tools for Biological Imaging and Sensing

Xanthene dyes, such as fluorescein and rhodamine, are among the most widely used fluorophores in biological research due to their excellent photophysical properties, including high quantum yields and good photostability. nih.govrsc.org The this compound scaffold serves as a key intermediate for synthesizing these advanced chemical tools, which are designed to visualize and quantify a multitude of dynamic processes within living cells. nih.gov

A key feature of many xanthene-based probes is the equilibrium between a non-fluorescent, colorless spirocyclic form and a fluorescent, open form. nih.gov This transition can be triggered by specific analytes or enzymatic reactions, forming the basis for "turn-on" fluorescent probes. nih.govmdpi.com

Applications of xanthene-based probes include:

Ion Sensing: Probes have been developed for the highly selective and sensitive detection of metal ions like Hg2+ in living cells and water samples. rsc.org

Reactive Oxygen Species (ROS) Detection: Xanthene-based spectroscopic probes are a major focus for detecting ROS, such as hydrogen peroxide (H2O2) and hypochlorous acid, which are implicated in numerous diseases. researchgate.netnih.gov These probes allow for real-time imaging of ROS in living cells, tissues, and even whole animals. nih.gov

Super-Resolution Microscopy: The development of bright, photostable xanthene dyes that emit in the near-infrared (NIR) region has been a significant advance for biological imaging. rsc.orgnih.gov These dyes enable advanced techniques like super-resolution microscopy, allowing visualization of subcellular structures with unprecedented detail. acs.org

Targeted Labeling: The xanthene scaffold can be functionalized to target specific organelles, such as mitochondria or lysosomes, or to label specific proteins. nih.govacs.orgresearchgate.net This allows for the study of specific biological components and their functions within the complex cellular environment.

The continuous development of new synthetic methods is expanding the diversity and applicability of xanthene dyes, pushing the boundaries of molecular imaging. nih.gov

Table 3: Applications of Xanthene-Based Derivatives in Biological Imaging and Sensing

Probe TypeAnalyte / TargetApplicationKey FeatureReference
Rhodamine-based SpirolactamMercury (Hg2+)Naked-eye and fluorescent detection in cells and water.Analyte-triggered ring-opening leads to fluorescence. rsc.org
Red-Emissive Xanthene Dye (RhoB)Hydrogen Peroxide (H2O2)Imaging of H2O2 in living cells, tissues, and animals.Red-shifted emission minimizes autofluorescence. nih.gov
Near-Infrared (NIR) Xanthene DyeThiophenolFluorescence imaging of thiophenol in living cells and mice.NIR properties allow for deeper tissue penetration. rsc.org
Silicon-Rhodamine (SiR) DyesCellular Proteins (e.g., Tubulin)Super-resolution microscopy (e.g., STED, SIM).High brightness and photostability. nih.gov
Benzo[b]xanthene DerivativeLysosomal CysteineTwo-photon ratiometric imaging in lysosomes.Specifically targets lysosomes and enables deep tissue imaging. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Xanthen-3-one
Xanthen-1,8-dione
9-oxo-9H-xanthene-4-acetic acid
PSB-603
Galantamine
Fluorescein
Rhodamine
Silicon-Rhodamine (SiR)
Thiophenol

Computational Chemistry and Theoretical Studies on 9 Iodomethyl 9h Xanthene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 9-(iodomethyl)-9H-xanthene. These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Methods like the B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), are commonly employed to achieve an accurate representation of the molecular structure. semanticscholar.org

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily able to undergo electronic transitions. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack.

Computational methods are highly effective in predicting the spectroscopic signatures of molecules. The theoretical prediction of spectra serves as a valuable tool for interpreting and validating experimental data.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results include the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption band. nii.ac.jp These calculations can predict the key π→π* and n→π* transitions responsible for the molecule's UV-Vis absorption profile. The choice of functional and basis set, along with the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), is crucial for achieving high accuracy. mdpi.com

Interactive Table 1: Predicted Electronic Transitions for this compound Note: The following data is illustrative of typical TD-DFT output.

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. semanticscholar.org Calculations are typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. Comparing the predicted chemical shifts with experimental data helps confirm the molecular structure and assign specific resonances.

The xanthene core of the molecule consists of a central pyran ring fused to two benzene (B151609) rings. The aromaticity of this system is a key determinant of its stability and reactivity. Aromaticity can be quantified computationally using several methods. One widely used technique is the Nucleus-Independent Chemical Shift (NICS) calculation. mdpi.com NICS values are calculated at the center of each ring; a negative value indicates aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity (paratropic ring current). mdpi.com For the xanthene core, NICS calculations would be expected to confirm the high aromaticity of the two outer benzene rings.

Analysis of the electron density, through methods like Quantum Theory of Atoms in Molecules (QTAIM), can provide detailed information about the nature of the chemical bonds. This analysis can characterize the C-C, C-O, and C-I bonds in this compound, distinguishing between covalent and ionic character and quantifying bond strengths.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. researchgate.net

For this compound, MD simulations can be used to perform a thorough conformational analysis. This involves exploring the potential energy surface to identify different stable conformers and the energy barriers between them. Key areas of conformational flexibility include the puckering of the central dihydropyran ring and the rotation of the iodomethyl group around the C9-CH₂I bond. Understanding the preferred conformations and the dynamics of interconversion is crucial, as these factors can influence the molecule's reactivity and its interactions with other molecules. Simulations can be run in a vacuum or, more realistically, in the presence of an explicit solvent to model the effects of the molecular environment.

Mechanistic Modeling and Reaction Pathway Predictions

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, a primary reaction of interest is nucleophilic substitution at the methylene (B1212753) carbon, where the iodide ion acts as a good leaving group. Theoretical modeling can map out the entire reaction pathway, providing a detailed, step-by-step description of the chemical transformation.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). The transition state is a first-order saddle point on the potential energy surface. researchgate.net Locating and characterizing the TS is a central goal of mechanistic modeling. mcmaster.ca Algorithms such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used to find the TS geometry. researchgate.net

Once the TS is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. orientjchem.org The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). This barrier is the most important parameter determining the rate of the reaction; a lower energy barrier corresponds to a faster reaction. researchgate.net

Interactive Table 2: Calculated Energy Barriers for a Hypothetical Sₙ2 Reaction Reaction: this compound + Nu⁻ → 9-(Nu-methyl)-9H-xanthene + I⁻

For reactions that involve multiple steps, computational modeling can identify all intermediates and transition states that connect them. An Intrinsic Reaction Coordinate (IRC) calculation is often performed starting from the transition state structure. sciforum.net An IRC calculation maps the minimum energy path connecting the TS to the corresponding reactant and product, thereby confirming that the correct species are linked by the transition state. By piecing together each elementary step, a complete profile of the reaction pathway can be constructed, offering a comprehensive understanding of the reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activities or chemical properties. mdpi.comresearchgate.net These models are essential for predicting the behavior of new molecules, thereby accelerating the process of drug discovery and chemical design. ljmu.ac.uknih.gov

The development of predictive QSAR models for xanthene derivatives has been a focus of research, particularly in the context of their antiproliferative activities. tandfonline.comnih.gov These studies involve calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. mdpi.com Statistical methods are then employed to build a mathematical model that links these descriptors to the observed activity.

For instance, 2D and 3D-QSAR studies have been conducted on series of xanthen-3-one, xanthen-1,8-dione, and N-Substituted Dibenzo[a,j]xanthene-3,11-dicarboxamide derivatives to understand the structural requirements for their antiproliferative effects. tandfonline.comscispace.com Methods such as Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Partial Least Squares (PLS) are commonly used to develop these models. scispace.com 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the 3D spatial arrangement of favorable and unfavorable fields around the molecule. scispace.com

The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. scispace.com A well-validated QSAR model can offer mechanistic interpretations of how structural modifications influence the activity of the compounds. nih.gov

Table 1: Statistical Parameters of QSAR Models for Xanthene Derivatives
QSAR Model TypeStatistical MethodR²predReference
2D-QSARPLS0.7410.7920.875 tandfonline.com
3D-QSARPLS0.9510.8300.769 tandfonline.com
2D-QSARMLR0.88-0.86 scispace.com
3D-QSARCoMFA0.8570.612- scispace.com
3D-QSARCoMSIA0.740.564- scispace.com

A primary application of validated QSAR models is in virtual screening, a computational technique used to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. frontiersin.orgeurekaselect.com By applying a QSAR model to a virtual library, researchers can prioritize a smaller, more manageable number of compounds for synthesis and experimental testing, thereby saving time and resources. frontiersin.org

For xanthene derivatives, QSAR models that predict antiproliferative or enzyme inhibitory activity can be used to screen for new potential anticancer agents or therapeutic molecules. nih.govnih.gov Once a "hit" or "lead" compound is identified through virtual screening or experimental assays, the QSAR model can guide its optimization. frontiersin.org The model can predict how modifications to the lead structure will affect its activity, allowing chemists to focus on synthesizing analogs with improved potency and selectivity. nih.gov This iterative process of prediction, synthesis, and testing is a cornerstone of modern drug discovery.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. texilajournal.com It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein or other biological macromolecule. nih.govnih.gov

For xanthene derivatives, molecular docking studies have been instrumental in understanding their mechanism of action at the molecular level. jchr.org By docking xanthene analogs into the binding sites of various biological targets, researchers can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are responsible for the observed biological activity. nih.gov

For example, docking studies have been used to investigate the interaction of xanthene derivatives with DNA, showing that they can bind to the minor groove. nih.govresearchgate.net Other studies have explored the binding of xanthene-based compounds to enzymes like topoisomerase II and xanthine oxidase, providing insights into their potential as anticancer agents and treatments for gout, respectively. nih.govijper.org The binding energies calculated from docking simulations can provide an estimate of the ligand's binding affinity, which can be correlated with experimental data. researchgate.net

Table 2: Molecular Docking Results for Xanthene Derivatives with Various Targets
Xanthene DerivativeBiological TargetBinding Energy (kcal/mol)Key Interacting Residues/InteractionsReference
Xanthene derivative 1Calf Thymus DNA (CT-DNA)-9.39Groove binding researchgate.net
Xanthene derivative 2Calf Thymus DNA (CT-DNA)-8.65Groove binding researchgate.net
1,6-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-oneβ-Tubulin-10.56TRP9, ARG50, VAL52, GLN122 nih.gov
1,6-dihydroxy-2,8-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-oneβ-Tubulin-12.1683TYR 258, ILE 281, SER 302 nih.gov
Diosmetin (a flavonoid with a structure related to xanthones)Xanthine Oxidase-LEU257, ILE353, VAL259 nih.gov

Future Directions and Emerging Research Opportunities in 9 Iodomethyl 9h Xanthene Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes to 9-iodomethylated xanthenes is paramount for unlocking their full potential. While traditional methods for the synthesis of 9-substituted xanthenes often involve multi-step procedures or harsh reaction conditions, contemporary organic synthesis is moving towards more sustainable and efficient approaches. nih.govnih.gov

Future research will likely focus on the development of novel catalytic systems and one-pot reactions to streamline the synthesis of 9-(iodomethyl)-9H-xanthene and its derivatives. For instance, methods involving the condensation of arynes with ortho-hydroxychalcones have shown promise for the synthesis of 9-substituted xanthenes and could potentially be adapted for the introduction of an iodomethyl precursor. nih.gov Furthermore, the use of greener methodologies, such as ultrasound-assisted synthesis, could offer advantages in terms of higher yields, faster reaction rates, and improved selectivity. nih.gov

The direct functionalization of the xanthene core at the 9-position remains a significant challenge. Methodologies that enable the direct and selective introduction of a halomethyl group would be highly valuable. This could involve the development of novel radical-based or transition-metal-catalyzed reactions.

Synthetic ApproachDescriptionPotential Advantages
Aryne Condensation Reaction of arynes with ortho-hydroxychalcones to form the xanthene core.Provides a convergent route to highly substituted xanthenes. nih.gov
Ultrasound-Assisted Synthesis Utilization of ultrasonic irradiation to promote chemical reactions.Can lead to higher yields, shorter reaction times, and milder reaction conditions. nih.gov
Direct C-H Functionalization Direct introduction of a functional group at a C-H bond.Atom-economical and avoids pre-functionalization steps.
Flow Chemistry Performing reactions in a continuous flow system.Allows for precise control over reaction parameters and facilitates scalability.

Development of Advanced Applications in Interdisciplinary Fields

The unique structural and electronic properties of the xanthene scaffold, combined with the reactivity of the iodomethyl group, make this compound a promising building block for a wide range of applications across various scientific disciplines. rsc.orgijarsct.co.in

In the realm of materials science , the ability to readily functionalize the 9-position allows for the synthesis of novel polymers and molecular materials with tailored optical and electronic properties. For example, incorporating 9-iodomethylated xanthenes into polymer backbones could lead to materials with enhanced fluorescence and thermal stability.

In medicinal chemistry , xanthene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. nih.gov The iodomethyl group can serve as a reactive handle for the covalent modification of biological targets, opening avenues for the development of targeted therapeutics and chemical probes for activity-based protein profiling.

The field of bioimaging stands to benefit significantly from the development of novel 9-iodomethylated xanthene-based fluorescent probes. rsc.org The xanthene core provides the necessary photophysical properties, while the iodomethyl group can be used to attach specific recognition motifs for targeting particular biomolecules or cellular compartments. This could lead to the development of next-generation probes for super-resolution microscopy and in vivo imaging. researchgate.net

Application AreaPotential Use of this compound
Materials Science Monomer for fluorescent polymers, building block for organic light-emitting diodes (OLEDs).
Medicinal Chemistry Covalent inhibitors, targeted drug delivery systems, probes for chemical biology. nih.gov
Bioimaging Fluorescent probes for specific biomolecules, sensors for metal ions and reactive oxygen species. rsc.orgresearchgate.net
Catalysis Ligand for transition metal catalysts, organocatalyst scaffold.

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical discovery, and the chemistry of 9-iodomethylated xanthenes is no exception. bohrium.commit.edu These computational tools can accelerate the design and synthesis of novel molecules with desired properties.

Furthermore, molecular design algorithms can be used to predict the properties of virtual libraries of 9-iodomethylated xanthenes. nih.gov By training ML models on existing experimental data, it is possible to predict key parameters such as absorption and emission wavelengths, quantum yields, and binding affinities for specific biological targets. This in silico screening approach can significantly reduce the time and resources required for the discovery of new functional molecules. For instance, ML models can guide the rational design of novel fluorescent probes with optimized photophysical properties for specific imaging applications. researchgate.net

AI/ML ApplicationDescriptionImpact on 9-Iodomethylated Xanthene Chemistry
Retrosynthesis Prediction AI algorithms that suggest synthetic pathways for a target molecule. bohrium.comchemrxiv.orgAccelerates the discovery of efficient and novel synthetic routes.
Property Prediction ML models that predict the physicochemical and biological properties of molecules. nih.govEnables the rapid in silico screening of virtual libraries to identify promising candidates.
De Novo Molecular Design Generative models that create novel molecular structures with desired properties.Facilitates the discovery of innovative 9-iodomethylated xanthenes with enhanced functionalities.
Reaction Optimization Algorithms that predict optimal reaction conditions (e.g., temperature, catalyst, solvent).Improves the efficiency and yield of synthetic procedures.

Addressing Unresolved Challenges and Expanding the Chemical Space of 9-Iodomethylated Xanthenes

Despite the immense potential, several challenges remain in the chemistry of this compound. Addressing these challenges will be crucial for the continued development of this field.

One of the primary challenges is the synthetic tractability of these compounds. nih.gov Developing robust and scalable synthetic methods that allow for precise control over the substitution pattern on the xanthene core is essential. This includes the development of methods for the regioselective functionalization of the aromatic rings.

Expanding the chemical space of 9-iodomethylated xanthenes is another important future direction. This involves the synthesis of a diverse range of derivatives with different substituents on the aromatic rings and modifications to the xanthene core itself. This will not only provide a greater understanding of the fundamental chemistry of these compounds but also increase the likelihood of discovering molecules with novel and useful properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(iodomethyl)-9H-xanthene, and how can reaction parameters be optimized for yield?

  • Methodological Answer : The synthesis typically involves halogenation of xanthene derivatives. A validated approach includes reacting 9H-xanthene with iodomethane under alkaline conditions (e.g., KOH/EtOH) at 60–80°C for 6–12 hours . Critical parameters include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance iodine incorporation.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted iodomethane and byproducts. Reported yields range from 45–65%, contingent on stoichiometric control of iodomethane .

Q. How can structural characterization of this compound be rigorously performed?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the iodomethyl proton (δ 4.2–4.5 ppm, triplet) and xanthene aromatic protons (δ 6.8–7.4 ppm) .
  • IR : C-I stretch appears at ~500–600 cm⁻¹.
  • Crystallography : Single-crystal X-ray diffraction confirms the planar xanthene core and iodomethyl geometry (bond angles: C-I-C ~109.5°) .
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z 324.1 (calculated for C₁₄H₁₁IO) .

Advanced Research Questions

Q. What strategies enhance the utility of this compound in fluorescent probes for cellular imaging?

  • Methodological Answer : The iodomethyl group enables functionalization for bioimaging:

  • Conjugation : React with thiol-containing biomolecules (e.g., peptides) via nucleophilic substitution (KI/NaHCO₃ buffer, 25°C, 2 hours) .
  • Photostability : Co-load with antioxidants (e.g., ascorbic acid) to mitigate photobleaching under confocal microscopy .
  • pH Sensitivity : Derivatives with electron-donating groups (e.g., -OCH₃) exhibit pH-dependent fluorescence shifts (λem = 450–550 nm) .

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent effects : Polar solvents (e.g., DMF) accelerate SN2 reactions, while non-polar solvents (toluene) favor radical pathways .
  • Trace impurities : Use HPLC (C18 column, acetonitrile/water) to verify purity >95% before reactivity assays .
  • Temperature control : Kinetic studies (25–80°C) reveal Arrhenius behavior; lower temperatures (≤40°C) minimize side reactions .

Q. What mechanistic insights can be gained from computational modeling of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify regioselectivity in Suzuki-Miyaura couplings (e.g., preferential para-substitution on aryl partners) .
  • Solvent Modeling : COSMO-RS simulations predict solvation effects on reaction barriers, explaining yield variations in THF vs. ethanol .
  • Kinetic Isotope Effects : Deuterium labeling (C-D vs. C-H) quantifies hydrogen abstraction rates in radical pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.